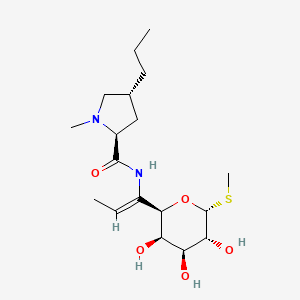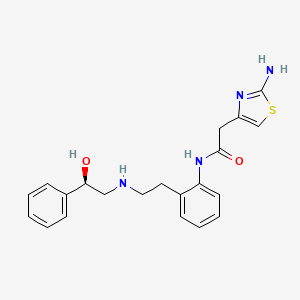
ortho-Mirabegron
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ortho-Mirabegron is a selective beta-3 adrenergic receptor agonist primarily used for the treatment of overactive bladder (OAB) and neurogenic detrusor overactivity (NDO). It works by relaxing the detrusor muscle in the bladder, thereby increasing bladder capacity and reducing symptoms of urgency and frequency .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ortho-Mirabegron involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common method involves the use of high-performance liquid chromatography (HPLC) for the separation and purification of the compound . The synthetic route typically includes:
Formation of the thiazole ring: This is achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the beta-3 adrenergic agonist moiety: This step involves the coupling of the thiazole ring with a suitable beta-3 agonist precursor.
Purification: The final product is purified using HPLC to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes:
Bulk synthesis: Large quantities of starting materials are reacted under controlled conditions to form the desired intermediates.
Purification and crystallization: The crude product is purified using techniques such as crystallization and HPLC.
Quality control: The final product undergoes rigorous quality control to ensure it meets industry standards.
化学反应分析
Types of Reactions
Ortho-Mirabegron undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, water.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated compounds .
科学研究应用
Ortho-Mirabegron has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying beta-3 adrenergic receptor agonists.
Biology: Investigated for its effects on bladder muscle cells and other tissues.
Medicine: Primarily used for treating overactive bladder and neurogenic detrusor overactivity
Industry: Employed in the development of new pharmaceuticals targeting beta-3 adrenergic receptors.
作用机制
Ortho-Mirabegron exerts its effects by selectively activating beta-3 adrenergic receptors in the bladder. This activation leads to the relaxation of the detrusor smooth muscle during the urine storage phase, thereby increasing bladder capacity. The molecular targets involved include the beta-3 adrenergic receptors, which mediate the relaxation response .
相似化合物的比较
Similar Compounds
Vibegron: Another beta-3 adrenergic receptor agonist used for treating overactive bladder.
Solifenacin: An antimuscarinic agent used in combination with beta-3 agonists for enhanced efficacy.
Uniqueness
Ortho-Mirabegron is unique in its selective activation of beta-3 adrenergic receptors, which distinguishes it from other treatments like antimuscarinic agents that have broader receptor activity. This selectivity results in fewer side effects and a more favorable safety profile .
属性
分子式 |
C21H24N4O2S |
|---|---|
分子量 |
396.5 g/mol |
IUPAC 名称 |
2-(2-amino-1,3-thiazol-4-yl)-N-[2-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide |
InChI |
InChI=1S/C21H24N4O2S/c22-21-24-17(14-28-21)12-20(27)25-18-9-5-4-6-15(18)10-11-23-13-19(26)16-7-2-1-3-8-16/h1-9,14,19,23,26H,10-13H2,(H2,22,24)(H,25,27)/t19-/m0/s1 |
InChI 键 |
CXHPTFWIGBBNKE-IBGZPJMESA-N |
手性 SMILES |
C1=CC=C(C=C1)[C@H](CNCCC2=CC=CC=C2NC(=O)CC3=CSC(=N3)N)O |
规范 SMILES |
C1=CC=C(C=C1)C(CNCCC2=CC=CC=C2NC(=O)CC3=CSC(=N3)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoate](/img/structure/B13433548.png)
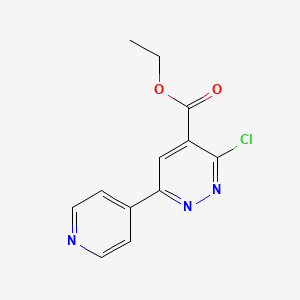
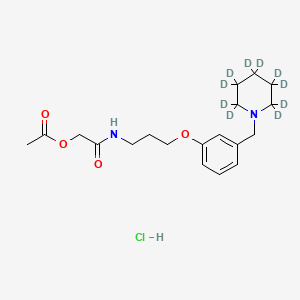
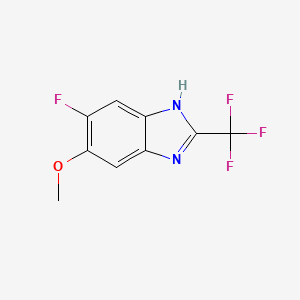
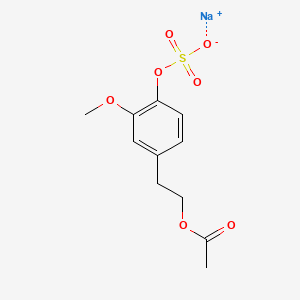
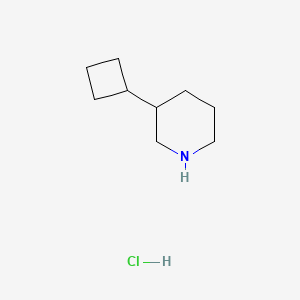
![2-[2-[2-[[(4S)-5-[(2-methylpropan-2-yl)oxy]-4-[[18-[(2-methylpropan-2-yl)oxy]-18-oxooctadecanoyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]acetic acid](/img/structure/B13433570.png)
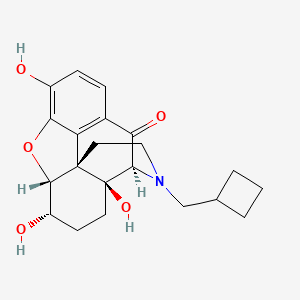
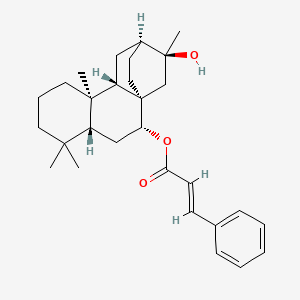
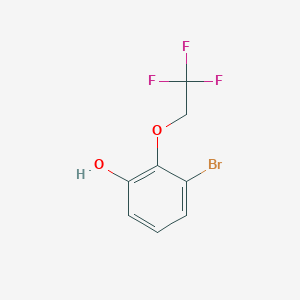
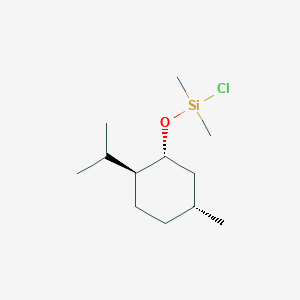
![(2S)-2-amino-5-[[4-oxo-5-[(2S,3R)-2,3,4-trihydroxybutyl]imidazolidin-2-ylidene]amino]pentanoic acid](/img/structure/B13433613.png)
![Octasodium;[2-(3,4-disulfonatooxyphenyl)-5-[3-[2-(3,4-disulfonatooxyphenyl)-4-oxo-3,7-disulfonatooxychromen-5-yl]oxypropoxy]-4-oxo-3-sulfonatooxychromen-7-yl] sulfate](/img/structure/B13433620.png)
